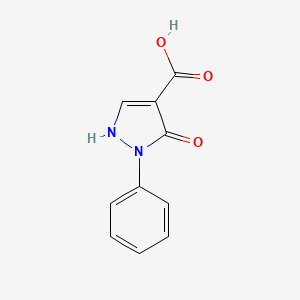

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRQSXNOLNRIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500013 | |

| Record name | 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70453-98-4 | |

| Record name | 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Synthesis via Formamidine Reactions

The synthesis of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through formamidine reactions. This method involves cyclization of precursor molecules containing phenyl groups and carboxylic functionalities.

Steps:

- Starting Materials: Phenylhydrazine derivatives and β-ketoesters.

- Reaction Conditions:

- The reaction is typically carried out in polar solvents such as ethanol or methanol.

- Acidic or basic catalysts may be used to promote cyclization.

- Purification: The crude product is purified using recrystallization or column chromatography techniques.

Key Observations:

DBU-Promoted Cyclization

Another approach involves the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst for cyclization reactions between β-ketoesters and hydrazine derivatives.

Steps:

- Combine β-ketoester and hydrazine derivative in acetonitrile (MeCN).

- Add DBU as a base catalyst.

- Heat the reaction mixture at 50°C overnight.

- Purify the crude mixture using flash column chromatography with solvents such as methanol/dichloromethane/acetic acid (90:10:0.1).

Advantages:

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is employed for synthesizing pyrazole derivatives under mild conditions.

Steps:

- Use tetrabutylammonium bromide as a phase transfer catalyst.

- Add finely ground KOH as a base.

- Stir the reaction mixture vigorously in diethyl ether at room temperature.

- Isolate the potassium salt of the product and convert it to its free acid form using acetic acid.

Observations:

Hydrolysis of Esters

Pyrazole esters can be hydrolyzed to produce carboxylic acids.

Steps:

- Dissolve pyrazole ester in water at low temperatures (0°C).

- Add KOH pellets for hydrolysis.

- Adjust pH with HCl to precipitate the desired carboxylic acid.

- Collect and dry the product under vacuum.

Yield: Typically high yields (>80%) are obtained with minimal impurities.

Comparison of Methods

| Method | Catalyst/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Formamidine Reaction | Acidic/basic catalysts | ~70 | Simple setup |

| DBU-Promoted Cyclization | DBU in MeCN, 50°C | ~95 | High selectivity |

| Phase Transfer Catalysis | Tetrabutylammonium bromide, KOH | ~80 | Suitable for large-scale synthesis |

| Ester Hydrolysis | KOH, HCl | >80 | High purity |

Notes on Optimization

To maximize yield and purity:

- Ensure high-quality starting materials.

- Optimize temperature and solvent conditions for each method.

- Employ advanced purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl and carboxylic acid groups enable nucleophilic and electrophilic substitutions.

Alkylation and Acylation

- Methylation : Reaction with methyl iodide in alkaline conditions yields methyl esters (e.g., methyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate) .

- Acylation : Treatment with acetyl chloride forms acetylated derivatives at the hydroxyl group .

Nitration and Halogenation

- Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the phenyl ring’s para position, enhancing bioactivity .

- Bromination : Electrophilic bromination occurs at the pyrazole C-3 position using N-bromosuccinimide (NBS) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

- Spirooxirane Formation : Reaction with tetracyanoethylene (TCE) in aqueous imidazole yields spiropyrazoleoxirane derivatives .

- Bis-Pyrazole Synthesis : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of nano NiZr₄(PO₄)₆ produces 4,4'-(arylmethylene)bis-pyrazoles (Table 1) .

Table 1: Bis-Pyrazole Derivatives via Aldehyde Condensation

| Aldehyde | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NiZr₄(PO₄)₆ | 85 | 215–216 |

| 4-Chlorobenzaldehyde | NiZr₄(PO₄)₆ | 78 | 223–225 |

| 2,3-Dichlorobenzaldehyde | NiZr₄(PO₄)₆ | 72 | 204–205 |

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

- Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, confirmed by ¹H NMR (δ 3.80 ppm, singlet for OCH₃) .

- Amidation : Microwave-assisted reactions with amines (e.g., benzylamine) using coupling agents (EDC/HOBt) yield carboxamides .

Key Spectral Data for Methyl Ester :

- ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, OCH₃), 5.98 (s, 1H, pyrazole-H), 12.16 (s, 1H, OH).

- FTIR: 3204 cm⁻¹ (O–H), 1728 cm⁻¹ (C=O).

Oxidation and Reduction

- Oxidation : Treatment with KMnO₄ in acidic media oxidizes the hydroxyl group to a ketone, forming 5-oxo derivatives.

- Reduction : NaBH₄ selectively reduces the carboxylic acid to a hydroxymethyl group .

Coordination Chemistry

The compound acts as a ligand for transition metals:

- Cu(II) Complexes : Forms octahedral complexes via the pyrazole N-atom and carboxylate group, confirmed by X-ray crystallography .

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

Scientific Research Applications

Scientific Research Applications

- Chemistry 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a valuable building block in chemical synthesis. Its reactivity and potential as a catalyst in organic reactions are also under study.

- Biology and Medicine This compound has shown potential antimicrobial, antifungal, and anti-inflammatory activities. It is currently being researched for its potential use in developing new pharmaceuticals. Pyrazole derivatives, in general, are known for diverse biological activities, including antiarrhythmic, sedative, hypoglycemic, antiviral, and pesticidal effects . They have also been tested for antifungal, antihistaminic, and anti-inflammatory activities .

- Industry In the industrial sector, this compound is used in synthesizing agrochemicals and specialty chemicals. Its derivatives are being explored as potential herbicides and pesticides.

Synthesis and Structure

The synthesis of this compound typically involves the cyclization of hydrazones derived from arylhydrazines and diethyl (dimethylamino)methylene malonate, with the reaction catalyzed by acids and bases under controlled conditions.

One synthetic route involves refluxing phenyl hydrazine and dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane .

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Effects on Tautomerism and Stability

5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid ():

Replacing the hydroxyl group with an isopropyl substituent eliminates tautomeric possibilities, increasing hydrophobicity. The bulky isopropyl group may hinder intermolecular interactions, reducing solubility in polar solvents compared to the hydroxyl analog.- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (): The amino group at position 5 is a strong electron donor, enhancing resonance stabilization and altering acidity. Unlike the hydroxyl analog, intramolecular hydrogen bonding is less pronounced, favoring the keto form.

- 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid (): The methoxy group at position 5 and methyl at position 4 introduce steric and electronic effects. The carboxylic acid at position 3 (vs.

Electronic and Steric Modifications

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ():

Chlorine substituents increase lipophilicity and electron-withdrawing effects, enhancing acidity of the carboxylic acid. The dichlorophenyl group introduces steric bulk, likely reducing reactivity in nucleophilic environments.5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid ():

A methyl group on the phenyl ring increases hydrophobicity but has minimal electronic impact on the pyrazole core. This derivative may exhibit improved membrane permeability compared to the parent compound.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid (HPCA) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores the biological activity of HPCA, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

HPCA is characterized by its molecular formula and a molecular weight of 201.19 g/mol. The compound features a hydroxyl group and a carboxylic acid group, contributing to its distinct chemical reactivity and biological activity. The structural formula is depicted below:

The biological activity of HPCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : HPCA has been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism. Studies indicate that certain derivatives exhibit potent inhibitory activity at nanomolar concentrations .

- Antimicrobial Activity : HPCA demonstrates significant antimicrobial effects against a range of bacteria and fungi. It has been tested against pathogens such as E. coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Research indicates that pyrazole derivatives, including HPCA, exhibit anticancer activity through various pathways:

- Inhibition of Cancer Cell Proliferation : HPCA has shown antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies reveal that it can significantly reduce cell viability in these models .

- Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, studies have demonstrated that pyrazole derivatives can effectively target multiple signaling pathways involved in cancer progression.

Antimicrobial Activity

HPCA exhibits broad-spectrum antimicrobial properties:

- In vitro Studies : Laboratory assays have confirmed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, HPCA demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Potential Applications : The antimicrobial properties suggest possible applications in developing new antibiotics or adjunct therapies for existing infections.

Comparative Analysis with Related Compounds

To understand the unique properties of HPCA, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H9N2O3 | Hydroxyl and carboxylic acid groups enhancing reactivity |

| 3-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole | C10H9N3O3 | Different positioning of hydroxyl groups |

| 5-Methyl-1-(4-hydroxyphenyl)-1H-pyrazole | C11H12N2O3 | Contains a methyl group instead of a hydroxyl group |

Case Studies

Several case studies highlight the biological efficacy of HPCA:

- Anticancer Study : A study involving various pyrazole derivatives demonstrated that those with hydroxyl substitutions exhibited enhanced anticancer activity against multiple cell lines compared to their non-hydroxylated counterparts .

- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, HPCA showed superior activity against Klebsiella pneumoniae compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can side reactions be minimized?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form the ester intermediate, which was then hydrolyzed under basic conditions . For the target compound, introducing a hydroxyl group at the 5-position may require modifying the starting materials (e.g., using hydroxyl-containing precursors) or post-synthetic oxidation. Key considerations include:

- Reagent selection : Use anhydrous conditions to avoid ester hydrolysis during cyclocondensation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate intermediates.

- Side reactions : Competing keto-enol tautomerism in precursors may lead to regioisomers; monitor reactions using TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- IR spectroscopy : Identify carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹). The absence of ester C=O (~1740 cm⁻¹) confirms hydrolysis completion .

- ¹H-NMR : The pyrazole ring protons (H-3 and H-5) typically appear as singlets (δ 6.5–8.5 ppm). Aromatic protons (phenyl group) show multiplet signals at δ 7.2–7.6 ppm. The carboxylic acid proton may be broad (δ ~12–14 ppm) but is often absent due to exchange .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DMSO/water). Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can optimize the molecular geometry and calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl and carboxylic acid groups) for derivatization .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions in metal complexes or supramolecular assemblies. For example, a HOMO-LUMO gap < 4 eV suggests potential redox activity .

- Hydrogen-bonding networks : Simulate dimerization via O–H···O interactions (energy ~25–30 kJ/mol) to guide crystal engineering .

Q. How should conflicting crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Disordered moieties : Use PART instructions in SHELXL to model split positions, applying geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths .

- Twinning : For twinned crystals (common in polar space groups), employ the TWIN/BASF commands. Verify with the Hooft parameter (|y| < 0.1) .

- Validation : Cross-check with Rint (< 0.05) and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies are effective for analyzing biological activity while mitigating cytotoxicity?

- In vitro assays :

- Anti-inflammatory : Measure COX-2 inhibition (IC50 via ELISA) at 10–100 μM concentrations. Include indomethacin as a positive control .

- Cytotoxicity : Perform MTT assays on HEK-293 cells; normalize activity to % viability. A selectivity index (IC50<sup>disease</sup>/IC50<sup>normal</sup>) > 10 indicates low toxicity .

- Structure-activity relationship (SAR) : Introduce substituents at the phenyl or pyrazole positions (e.g., electron-withdrawing groups at C-5 to enhance acidity and membrane permeability) .

Q. How can stability studies under varying conditions inform storage protocols?

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C suggests room-temperature storage is feasible) .

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC. Use amber vials if >10% degradation occurs .

- Humidity : Store desiccated at −20°C if hygroscopic (assessed by Karl Fischer titration; water content < 0.5% w/w) .

Q. Methodological Challenges and Solutions

Q. How to address low yields in the final hydrolysis step?

Q. What analytical approaches reconcile discrepancies between experimental and theoretical spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.